molecular formula C14H19BrClN5O B10939747 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]propanamide

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]propanamide

Cat. No.: B10939747
M. Wt: 388.69 g/mol
InChI Key: QWRSJZXEVRNFHW-UHFFFAOYSA-N
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Description

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE is a complex organic compound featuring pyrazole rings substituted with bromine and chlorine atoms. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. The process may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, automated reaction systems, and purification techniques such as chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target proteins and modulating biological pathways . Specific pathways and targets depend on the context of its application, such as inhibiting bacterial enzymes in antimicrobial research .

Properties

Molecular Formula

C14H19BrClN5O

Molecular Weight

388.69 g/mol

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)-N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]propanamide

InChI

InChI=1S/C14H19BrClN5O/c1-10-12(15)8-21(18-10)7-4-14(22)17-5-3-6-20-9-13(16)11(2)19-20/h8-9H,3-7H2,1-2H3,(H,17,22)

InChI Key

QWRSJZXEVRNFHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCCNC(=O)CCN2C=C(C(=N2)C)Br

Origin of Product

United States

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